
benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring, along with a benzyl group attached to the nitrogen atom and a carboxylate ester group. The stereochemistry of the compound is defined by the (3R,5S) configuration, which indicates the spatial arrangement of the substituents around the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and fluorinating agents.
Esterification: The carboxylate ester group is introduced through esterification reactions involving carboxylic acids and alcohols.
Benzylation: The benzyl group is attached to the nitrogen atom of the piperidine ring using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the desired stereochemistry and chemical properties.
化学反応の分析
Types of Reactions
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the stereochemistry of the compound play a crucial role in determining its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
(3R,5S)-1-Benzyl-3,5-dimethylpiperazine: This compound shares a similar piperidine ring structure but with different substituents.
(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol: Another related compound with a hydroxymethyl group instead of fluorine atoms.
Uniqueness
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate is unique due to the presence of fluorine atoms at specific positions on the piperidine ring, which can significantly influence its chemical and biological properties. The stereochemistry also adds to its uniqueness, affecting its interactions with molecular targets.
特性
分子式 |
C13H15F2NO2 |
|---|---|
分子量 |
255.26 g/mol |
IUPAC名 |
benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H15F2NO2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+ |
InChIキー |
DCFSHDWSTOGHKY-TXEJJXNPSA-N |
異性体SMILES |
C1[C@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)F |
正規SMILES |
C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




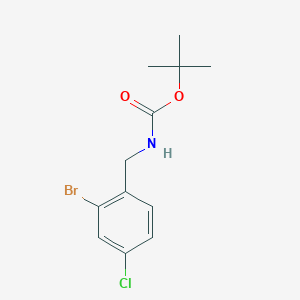
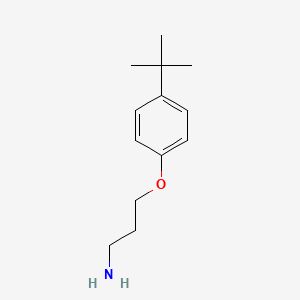
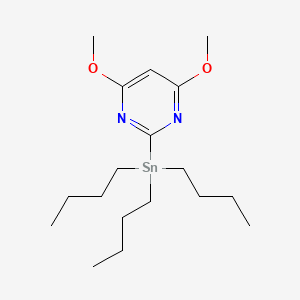
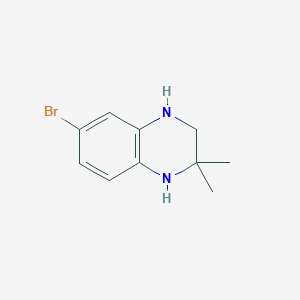
![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)
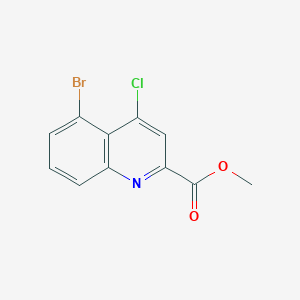
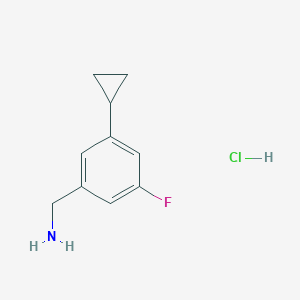
![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)
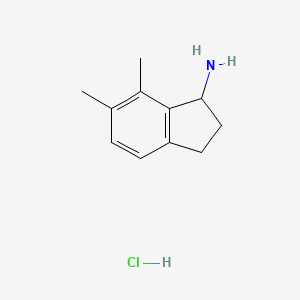
![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
